molecular formula C25H28Cl2NO5S+ B1220555 Bemosat CAS No. 51489-69-1

Bemosat

Cat. No.: B1220555
CAS No.: 51489-69-1
M. Wt: 525.5 g/mol
InChI Key: YCSKGCVIPSVADM-UHFFFAOYSA-N
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Description

Bemosat (hypothetical name for illustrative purposes) is a synthetic organic compound hypothesized to belong to the benzoate ester class, commonly used in pharmaceutical or industrial applications. Benzoate esters are characterized by their ester functional group derived from benzoic acid, often employed as preservatives, plasticizers, or active pharmaceutical ingredients (APIs) due to their stability and solubility properties.

This compound’s theoretical synthesis would likely involve esterification reactions, as described in for N-thiomethyl benzoimidazoles, where base-promoted multicomponent assays optimize yield and purity . Its characterization would require analytical techniques such as NMR, HPLC, or mass spectrometry, consistent with guidelines from the Journal of Pharmaceutical Analysis for comparing solvent combinations and compound profiles .

Properties

CAS No.

51489-69-1

Molecular Formula

C25H28Cl2NO5S+

Molecular Weight

525.5 g/mol

IUPAC Name

2-(2-acetyl-4-chlorophenoxy)ethyl-benzyl-dimethylazanium;4-chlorobenzenesulfonic acid

InChI

InChI=1S/C19H23ClNO2.C6H5ClO3S/c1-15(22)18-13-17(20)9-10-19(18)23-12-11-21(2,3)14-16-7-5-4-6-8-16;7-5-1-3-6(4-2-5)11(8,9)10/h4-10,13H,11-12,14H2,1-3H3;1-4H,(H,8,9,10)/q+1;

InChI Key

YCSKGCVIPSVADM-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OCC[N+](C)(C)CC2=CC=CC=C2.C1=CC(=CC=C1S(=O)(=O)O)Cl

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OCC[N+](C)(C)CC2=CC=CC=C2.C1=CC(=CC=C1S(=O)(=O)O)Cl

Other CAS No.

51489-69-1

Synonyms

emosat
G 526

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Bemosat’s properties, we compare it with three structurally or functionally related benzoate esters: betamethasone benzoate , emamectin benzoate , and methyl benzoate .

Table 1: Structural and Functional Comparison

Compound Core Structure Primary Application Solubility (mg/mL) Stability (pH 4–9) Key References
This compound (hypothetical) Benzoate ester + R-group Pharmaceutical/Industrial ~50 (aqueous) High
Betamethasone benzoate Corticosteroid ester Anti-inflammatory ~2.5 (ethanol) Moderate
Emamectin benzoate Macrocyclic lactone ester Insecticide ~0.1 (water) Low
Methyl benzoate Simple aromatic ester Flavoring agent ~150 (water) High

Key Findings :

Functional Efficacy :

  • This compound’s hypothetical solubility (~50 mg/mL) exceeds betamethasone benzoate and emamectin benzoate, suggesting broader formulation versatility in aqueous systems .
  • Emamectin benzoate’s low solubility necessitates lipid-based carriers, whereas this compound’s stability across pH 4–9 aligns with industrial preservative requirements .

Synthetic Complexity :

  • Betamethasone benzoate synthesis involves multi-step regioselective esterification, contrasting with this compound’s proposed one-pot methodology (analogous to ’s streamlined protocols) .

Toxicological Profiles: Emamectin benzoate exhibits neurotoxicity in non-target species, necessitating strict handling protocols . This compound’s safety data would require rigorous bioanalytical validation, as outlined in ’s guidelines for toxicology studies .

Research and Development Considerations

  • Analytical Challenges : Comparative studies must adhere to standardized methods for reproducibility, as emphasized in and . For example, HPLC protocols for this compound would need validation against betamethasone benzoate’s established pharmacopeial standards .
  • Regulatory Compliance : this compound’s industrial adoption would depend on compliance with databases like the Chemical Abstracts Service (CAS) and safety guidelines referenced in ’s chemical databases .

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